![molecular formula C22H21NO5S2 B6495338 ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate CAS No. 868676-35-1](/img/structure/B6495338.png)

ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

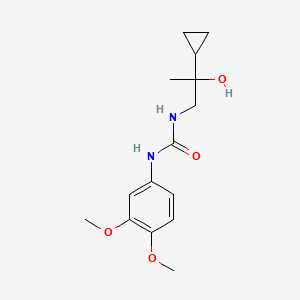

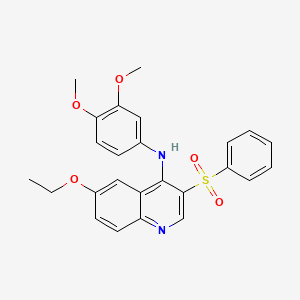

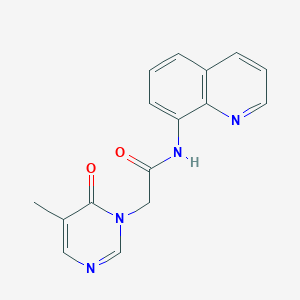

Ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate, also known as ESBPC, is an organosulfur compound that has been studied for its potential applications in a variety of scientific fields. ESBPC is a derivative of thiophene, an aromatic ring containing a sulfur atom in the center, and is synthesized from a reaction between ethyl 3-aminopropionate and benzenesulfonyl chloride. ESBPC is a useful compound for its ability to act as a ligand for transition metal complexes, and its potential for use in medicinal and biochemical research.

科学研究应用

- Anti-Inflammatory Properties : Researchers have explored the anti-inflammatory effects of this compound. It may inhibit specific enzymes or pathways involved in inflammation, making it a potential candidate for drug development .

- Anticancer Activity : Investigations suggest that this compound exhibits anticancer properties. It could interfere with cancer cell growth or metastasis .

- Organic Semiconductors : Ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate is part of the thiophene family, known for its semiconducting properties. Researchers explore its use in organic electronic devices like solar cells and transistors .

- Photocatalysis : This compound might serve as a photocatalyst for environmental remediation. By harnessing light energy, it could break down pollutants in water or air .

- Chemical Sensing : Researchers investigate its potential as a sensing material. It could be incorporated into sensors for detecting specific analytes or gases .

- Neuroprotective Effects : Some studies suggest that this compound may protect neurons from damage. It could be relevant in neurodegenerative disease research .

- Traditional Medicine : Ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate might have historical use in traditional medicine. Researchers explore its ethnopharmacological significance .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Environmental Chemistry and Pollution Control

Analytical Chemistry and Sensors

Pharmacology and Neurobiology

Natural Product Chemistry and Ethnopharmacology

作用机制

Target of Action

The primary target of this compound is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells called upon when the body undergoes inflammation or infection .

Mode of Action

The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing it from interacting with its natural substrates. This inhibits the proteolytic activity of hNE, thereby modulating the immune response .

Biochemical Pathways

The inhibition of hNE affects the proteolysis of a range of proteins, including all extracellular matrix proteins and many important plasma proteins . This can have downstream effects on various biochemical pathways involved in inflammation and immune response .

Result of Action

By inhibiting hNE, the compound can potentially modulate the immune response, particularly in conditions characterized by excessive inflammation. This could have therapeutic implications for conditions such as Acute Respiratory Distress Syndrome (ARDS) .

属性

IUPAC Name |

ethyl 3-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-2-28-22(25)21-18(15-19(29-21)16-9-5-3-6-10-16)23-20(24)13-14-30(26,27)17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFHISSHJJSXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-phenyl-3-(3-(phenylsulfonyl)propanamido)thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B6495267.png)

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate](/img/structure/B6495269.png)

![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)

![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)

![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6495319.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495323.png)

![N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6495328.png)

![4-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B6495345.png)